![molecular formula C16H15NS2 B12531914 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole CAS No. 820961-82-8](/img/structure/B12531914.png)
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a phenylpropyl group attached to the sulfur atom of the benzothiazole ring
Métodos De Preparación
The synthesis of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 3-phenylpropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding thiol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position. Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with LiAlH4 produces the thiol derivative.
Aplicaciones Científicas De Investigación
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research has shown that derivatives of benzothiazoles exhibit various pharmacological activities, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The sulfur atom in the benzothiazole ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenylpropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar compounds to 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole include:
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol: This compound has a similar structure but contains an ethan-1-ol group instead of the benzothiazole ring.
2-[(3-Phenylpropyl)sulfanyl]benzoic acid: This compound features a benzoic acid moiety instead of the benzothiazole ring.
1,2,3,4-Tetrahydroisoquinoline analogs: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
The uniqueness of this compound lies in its benzothiazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
820961-82-8 |
|---|---|
Fórmula molecular |
C16H15NS2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
2-(3-phenylpropylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS2/c1-2-7-13(8-3-1)9-6-12-18-16-17-14-10-4-5-11-15(14)19-16/h1-5,7-8,10-11H,6,9,12H2 |
Clave InChI |
FOFBXOWIGVYGHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCSC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)
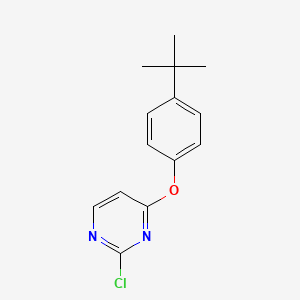
![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)
![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
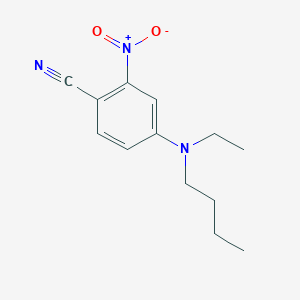

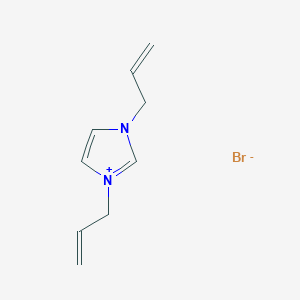
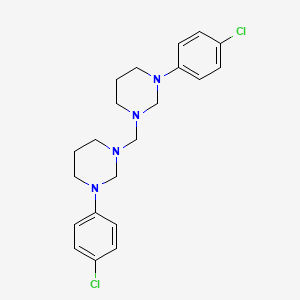
![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)
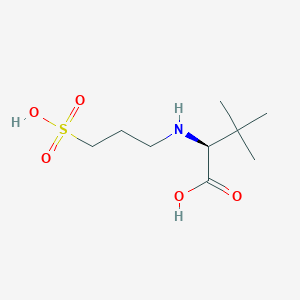
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
silane](/img/structure/B12531926.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)
